Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a synthetic compound that has garnered interest due to its potential antitumor activities. This compound is part of a broader class of molecules that are being explored for their pharmacological properties, particularly in cancer therapy. The compound's structure includes a benzo[1,3]dioxole moiety, which is known for its biological activity, and a tetrahydrofuran group that may enhance its solubility and bioavailability.
The chemical has been documented in various scientific databases and publications, including PubChem and the National Center for Biotechnology Information. Its unique characteristics and potential applications have been explored in several studies focusing on synthetic methodologies and biological evaluations.
Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine can be classified as an organic compound with both aromatic and aliphatic features. It falls under the category of amines due to the presence of the amine functional group in its structure.
The synthesis of benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine can be achieved through several methods. One prominent method involves nucleophilic aromatic substitution, where the benzo[1,3]dioxole derivative reacts with a suitable electrophile to form the desired amine product.
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and assess the purity of the synthesized compound.
The molecular structure of benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine can be represented by its molecular formula and has a molecular weight of approximately 235.28 g/mol.
Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has been evaluated for its biological activity through various chemical reactions.
The compound's efficacy was assessed using assays such as the Sulforhodamine B assay to determine cytotoxicity against human cancer cell lines like HepG2, HCT116, and MCF7.
The mechanism through which benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine exerts its biological effects is multifaceted.
Studies have reported significant effects on cancer cell viability at low concentrations, indicating a potent mechanism that warrants further investigation.
Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine exhibits several notable physical and chemical properties:
Relevant analyses include thermal stability assessments and compatibility studies with various solvents.
Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is primarily researched for its potential applications in:
This compound represents a promising avenue for future research aimed at developing effective cancer therapies based on its unique structural features and biological activities.
The compound Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is systematically named under IUPAC conventions as N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine. This nomenclature precisely defines its hybrid structure: a benzodioxole moiety linked via a methylene bridge to an amine group, which is further connected to a tetrahydrofuran (THF) ring through another methylene spacer [3] [9].
The molecular formula is C₁₃H₁₇NO₃, with a calculated molecular weight of 235.28 g/mol [1] [3]. Key structural features include:
Table 1: Structural Descriptors
Property | Value |
---|---|
SMILES | C1CC(OC1)CNCC2=CC3=C(C=C2)OCO3 |
InChIKey | GSKKKMLEVJZIAD-UHFFFAOYSA-N |
Stereochemistry | Racemic mixture (no specified chirality) |
The InChIKey (GSKKKMLEVJZIAD-UHFFFAOYSA-N
) indicates a non-chiral structure in commercial sources, though [5] notes potential stereoisomers (e.g., (R)-isomer) using the descriptor [C@H]1(OCCC1)
. This discrepancy highlights the need for stereochemical verification in synthesis [5].
This compound belongs to the amine-functionalized benzodioxole-furan hybrids, a subclass of bioactive molecules combining electron-rich aromatic systems (benzodioxole) with saturated heterocycles (THF). The benzodioxole moiety contributes to metabolic stability and ligand-receptor binding, while the THF group enhances solubility and conformational flexibility [3] [10].
Table 2: Classification Within Hybrid Systems
Structural Feature | Role/Property |
---|---|
Benzodioxole (C₇H₅O₂) | Aromatic pharmacophore; imparts lipophilicity |
Tetrahydrofuran (C₄H₇O) | Polar heterocycle; improves water solubility |
Methylene-amine linker | Enables structural modularity |
Comparative analysis with related compounds:
The THF ring’s saturation (cf. furan) mitigates oxidative degradation, a key advantage for pharmaceutical intermediates [10].
This compound is documented under multiple aliases and registry numbers, necessitating careful disambiguation. The primary identifier is CAS 436096-91-2, consistent across suppliers and scientific databases [1] [3] [5].
Table 3: Registry Identifiers and Synonyms
Identifier Type | Value | Source |
---|---|---|
CAS Number | 436096-91-2 | [1] [3] |
Molecular Weight | 235.28 (calc.), 236.29 (observed) | [3] [5] |
PubChem CID | Not assigned | [2] [4] |
Key Synonyms | TIMTEC-BB SBB007215; ZERENEX E/6027157; AKOS B023181 | [3] |
Purity | ≥95% (HPLC) | [3] |
Synonym Analysis:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1